Ethyl 3-(4-aminophenyl)acrylate
Overview
Description
Ethyl 3-(4-aminophenyl)acrylate: is an organic compound with the molecular formula C11H13NO2. It is a derivative of acrylate and contains an amino group attached to the phenyl ring
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of 4-aminophenol with ethyl acrylate in the presence of a strong acid catalyst, such as sulfuric acid.
Reduction Reaction: Another approach is the reduction of ethyl 3-(4-nitrophenyl)acrylate using reducing agents like tin chloride (SnCl2) or iron powder in acidic conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically synthesized using a batch process where reactants are mixed in a reactor, and the reaction is controlled to optimize yield and purity.
Continuous Process: Some industrial setups may employ a continuous process, where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amine derivatives, such as ethyl 3-(4-aminophenyl)propionate.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Ethyl 3-(4-aminophenyl)acrylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Biology: The compound is utilized in biological studies to investigate the effects of amino-substituted acrylates on cellular processes. Medicine: Industry: The compound is used in the production of coatings, adhesives, and other industrial materials due to its adhesive properties and chemical stability.
Mechanism of Action
The mechanism by which Ethyl 3-(4-aminophenyl)acrylate exerts its effects involves its interaction with molecular targets and pathways. The amino group on the phenyl ring can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, influencing biological processes.
Comparison with Similar Compounds
Ethyl 3-(3-aminophenyl)acrylate: Similar structure but with the amino group on a different position on the phenyl ring.
Ethyl 3-(4-nitrophenyl)acrylate: Similar structure but with a nitro group instead of an amino group.
Ethyl 3-(4-hydroxyphenyl)acrylate: Similar structure but with a hydroxyl group instead of an amino group.
Properties
IUPAC Name |
ethyl 3-(4-aminophenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPMBSHHBFFYBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-82-8 | |
Record name | Ethyl 3-(4-aminophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5048-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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